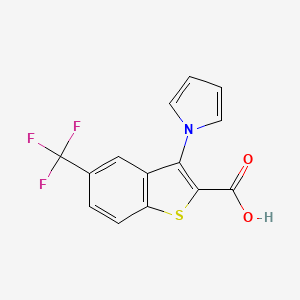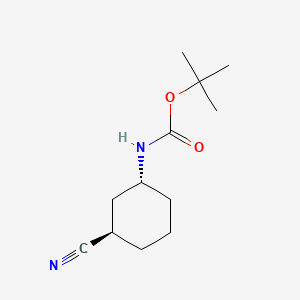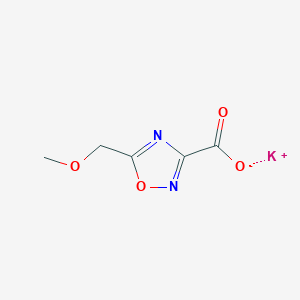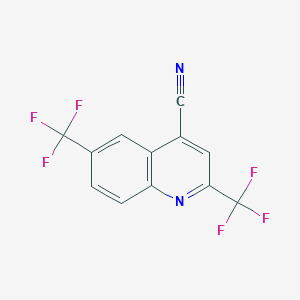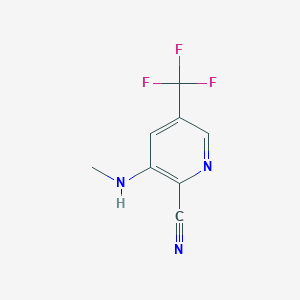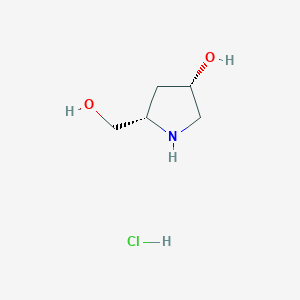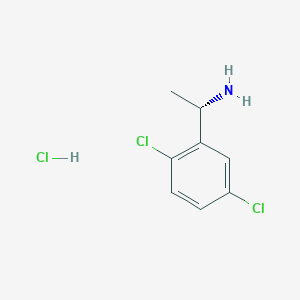![molecular formula C9H15N3O3 B1405749 tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1219838-72-8](/img/structure/B1405749.png)
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate
Overview
Description
“tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate” is a chemical compound. It is similar to “(S)-tert-Butyl (1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate” which has a CAS Number of 1173685-53-4 . The IUPAC name is “tert-butyl (1S)-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylcarbamate” and it has a molecular weight of 245.3 . It is stored in dry conditions at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis
The InChI code for the similar compound “(S)-tert-Butyl (1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate” is "1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1" .Chemical Reactions Analysis
The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Physical And Chemical Properties Analysis
The similar compound “(S)-tert-Butyl (1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate” is a solid . It is stored in dry conditions at 2-8°C .Scientific Research Applications
Synthetic and Crystallographic Studies
Research in the realm of synthetic chemistry and crystallography has explored compounds with structures related to tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate. Studies have detailed the synthesis, characterization, and crystal structure analysis of compounds featuring oxadiazole and carbamate groups, which are crucial for understanding the material's physical and chemical properties. For instance, Kant et al. (2015) reported on the synthesis and crystallographic analysis of a carbazole-carbamic acid tert-butyl ester, highlighting the importance of crystal structure in understanding compound stability and intermolecular interactions (Kant, R., Singh, V., & Agarwal, A., 2015).
Host Materials for Organic Electronics
Oxadiazole derivatives have found significant applications in organic electronics, particularly as host materials for organic light-emitting diodes (OLEDs). Guan et al. (2006) synthesized oxadiazole-substituted carbazole derivatives that were used as host materials, demonstrating their effectiveness in creating highly efficient red triplet emitters for OLEDs. This research underscores the potential of such compounds in enhancing the performance and efficiency of organic electronic devices (Guan, M. et al., 2006).
Metabolic Studies
In the context of metabolic studies, compounds featuring oxadiazole and tert-butyl groups have been investigated for their metabolic pathways. Yoo et al. (2008) studied the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing insights into its hydroxylation and carbonyl reduction. This research contributes to the understanding of how such compounds are processed biologically, which is crucial for their potential therapeutic applications (Yoo, H. et al., 2008).
Luminescent Materials and Sensory Applications
The study of luminescent materials based on oxadiazole derivatives has led to innovations in sensory applications and materials science. Sun et al. (2015) synthesized benzothiazole-modified carbazole derivatives that exhibited strong blue emissive properties and could act as fluorescent sensory materials for detecting volatile acid vapors. This research showcases the application of such compounds in creating materials that respond to environmental stimuli (Sun, J. et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7-12-10-5-14-7)11-8(13)15-9(2,3)4/h5-6H,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVTKJYPIONEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CO1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186487 | |
| Record name | 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219838-72-8 | |
| Record name | 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219838-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(1,3,4-oxadiazol-2-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



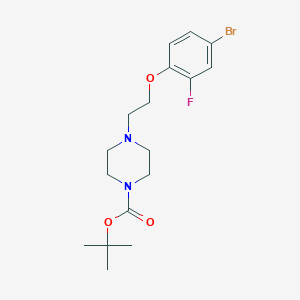
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)

